molecular formula C14H22Cl2N2 B1192839 GSK-LSD1 Dihydrochloride CAS No. 1821798-25-7

GSK-LSD1 Dihydrochloride

Cat. No. B1192839
CAS RN: 1821798-25-7
M. Wt: 289.24
InChI Key: PJFZOGMSPBHPNS-WICJZZOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1) . It exhibits more than 1000-fold selectivity for LSD1 over closely related enzymes including LSD2, MAO-1, and MAO-B . It potently inhibits the proliferation of various cancer cell lines by changing gene expression patterns .


Molecular Structure Analysis

The chemical formula of GSK-LSD1 Dihydrochloride is C14H22Cl2N2 . Its molecular weight is 289.24 .


Chemical Reactions Analysis

GSK-LSD1 Dihydrochloride has been found to inhibit LSD1 with an IC50 of 16 nM . It induces gene expression changes in cancer cell lines and inhibits their growth .


Physical And Chemical Properties Analysis

GSK-LSD1 Dihydrochloride is a white to beige solid . It is soluble to 100 mM in DMSO and 50 mM in water .

Scientific Research Applications

Cancer Therapy

GSK-LSD1 has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), which is involved in the epigenetic regulation of gene expression. It has shown efficacy in inhibiting the proliferation of various cancer cell lines by altering gene expression patterns . This compound is particularly promising for the treatment of small lung cancer cells (SCLC) and acute myeloid leukemia (AML).

COVID-19 Treatment

Research has demonstrated that GSK-LSD1 can significantly reduce pro-inflammatory cytokines in severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) treated in vitro . This suggests that GSK-LSD1 could serve as a therapeutic agent for severe COVID-19 patients by targeting the NF-κB pathway, which is associated with cytokine release syndrome (CRS) and acute respiratory distress syndrome (ARDS).

Sepsis Management

GSK-LSD1 has been used in mice studies to investigate its potential in reducing sepsis-induced mortality. The compound’s ability to inhibit LSD1 activity suggests it could improve survival rates in septic models by inhibiting the PKCα-LSD1-NF-κB pathway .

HIV Latency Studies

The compound has been utilized to determine if the activation of human immunodeficiency virus (HIV) latency by phenelzine is due to the inhibition of LSD1. This application is crucial for understanding the mechanisms behind HIV latency and developing strategies for virus reactivation and eradication .

Epigenetic Research

As an LSD1 inhibitor, GSK-LSD1 is valuable in epigenetic research for studying the demethylation of histone lysine residues. This is important for understanding the role of histone modifications in gene expression and the development of diseases .

Drug Development

GSK-LSD1 serves as a chemical probe for the Structural Genomics Consortium, aiding in the development of new drugs. Its selectivity and potency make it a useful tool for characterizing the biological functions of LSD1 and for screening potential therapeutic agents .

Safety and Hazards

GSK-LSD1 Dihydrochloride is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

properties

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFZOGMSPBHPNS-WICJZZOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-LSD1 Dihydrochloride

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